2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide
CAS No.: 1188305-28-3
Cat. No.: VC6237496
Molecular Formula: C22H21FN6O2S
Molecular Weight: 452.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188305-28-3 |
|---|---|
| Molecular Formula | C22H21FN6O2S |
| Molecular Weight | 452.51 |
| IUPAC Name | 2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C22H21FN6O2S/c1-12-4-7-14(8-5-12)20-26-21(31-28-20)18-19(24)29(27-22(18)32-3)11-17(30)25-15-9-6-13(2)16(23)10-15/h4-10H,11,24H2,1-3H3,(H,25,30) |
| Standard InChI Key | RTOCSPVMNBOORK-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC(=C(C=C4)C)F)N |
Introduction
The compound 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule featuring multiple functional groups, including an amino group, an oxadiazole ring, a pyrazole moiety, and an acetamide group. This unique arrangement of functional groups suggests potential for diverse chemical interactions and biological activities.
Molecular Formula and Weight
The molecular formula of this compound is not explicitly provided in the available literature, but similar compounds typically have a formula around C23H24N6O2S, with a molecular weight of approximately 500 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
-
Formation of the Pyrazole Ring: Often initiated with hydrazine derivatives.
-
Introduction of the Oxadiazole Ring: May involve condensation reactions with appropriate precursors.
-
Attachment of the Fluorophenyl Group: Typically achieved through acylation reactions.
Controlled temperatures and inert atmospheres are crucial to ensure high yields and purity throughout the synthesis process.
Potential Therapeutic Applications
Compounds with similar structures have shown promise in medicinal chemistry, particularly as therapeutic agents due to their unique structural features and biological activities. These include potential antimicrobial and anticancer properties.
Mechanisms of Action
-
Enzyme Interaction: The oxadiazole moiety may modulate enzyme activity.
-
Receptor Binding: The pyrazole structure could influence protein interactions.
-
Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cell lines.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide | C22H21ClN6O2S | Contains chloro and methoxy substituents |
| 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(5-chloro-2-methylphenyl)acetamide | Not specified | Features a chloro and methylphenyl group |
| 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide | C22H21N6O2S | Includes a fluorophenyl substituent |
Given the lack of specific information on 2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide, the data table focuses on similar compounds to illustrate the diversity of functional groups and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume